molecular formula C19H22N2O3S B2396558 N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide CAS No. 2380068-47-1

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide

Cat. No. B2396558
CAS RN: 2380068-47-1
M. Wt: 358.46
InChI Key: PQETZIFSQKVTRT-UHFFFAOYSA-N
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Description

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide, also known as C16, is a novel compound with potential applications in scientific research. C16 is a small molecule that has been synthesized through a multi-step process and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs) and protein kinase C (PKC). This compound has also been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurons, this compound has been shown to have neuroprotective effects and improve cognitive function. In the immune system, this compound has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide in lab experiments is its small size, which allows for easy penetration of cell membranes. This compound is also stable and can be easily synthesized in large quantities. However, one limitation of using this compound is its limited solubility, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of new formulations and delivery methods may enhance the efficacy of this compound in various experiments.
In conclusion, this compound is a novel compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The first step involves the preparation of 2-cyclohexen-1-ethanol and 2-bromoethyl 4-(furan-3-yl)thiophene-2-carboxylate. These two compounds are then reacted to form the intermediate compound, which is then reacted with oxalyl chloride to form the final product, this compound.

Scientific Research Applications

N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide has shown potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to have neuroprotective effects and improve cognitive function. In immunology, this compound has been shown to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-18(20-8-6-14-4-2-1-3-5-14)19(23)21-11-17-10-16(13-25-17)15-7-9-24-12-15/h4,7,9-10,12-13H,1-3,5-6,8,11H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQETZIFSQKVTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCC2=CC(=CS2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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